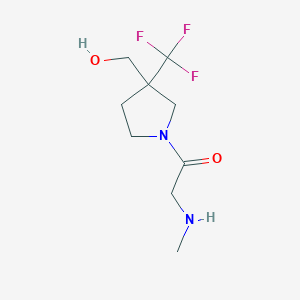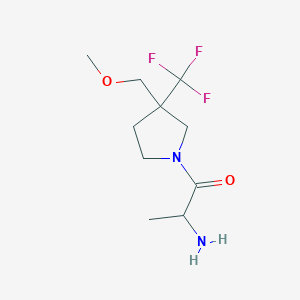
1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol
Vue d'ensemble
Description
1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C8H15F3N2O and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereoselective Synthesis
A study by Bariau et al. (2006) discusses the diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids, including 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol. This research highlights the potential of these compounds in the development of new pharmaceuticals and complex organic molecules (Bariau et al., 2006).
Polymerization Processes
Wu et al. (2004) investigated the Michael addition polymerizations of trifunctional amines, including analogues of this compound, with diacrylates. This study provides insights into the mechanisms of polymerization, which is crucial for the development of novel polymeric materials (Wu et al., 2004).
Fluorescence Probes
Research by Wang, Ni, and Shao (2016) explored the use of a compound incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group as a reversible fluorescent probe. This compound was used to monitor the ClO(-)/AA redox cycle in living cells, demonstrating the potential of these types of compounds in biomedical imaging and cellular studies (Wang, Ni, & Shao, 2016).
Anticonvulsant Drug Research
Żesławska et al. (2020) focused on aminoalkanol derivatives, similar to this compound, for their potential in anticonvulsant drug development. The study examined the influence of structural modifications on molecular geometry and intermolecular interactions, which are critical aspects in the design of new pharmacological agents (Żesławska et al., 2020).
Synthesis of Ligands and Complexes
Kilic et al. (2008) studied the synthesis and biological evaluation of complexes containing analogues of 4-amino-1-benzyl piperidine. This research highlights the potential of these compounds in the development of new metal-based catalysts and materials with unique electronic and structural properties (Kilic et al., 2008).
Propriétés
IUPAC Name |
1-(2-aminoethyl)-4-(trifluoromethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)7(14)1-4-13(5-2-7)6-3-12/h14H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOKIQRRCVFODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477391.png)













